molecular formula C25H25N3O B604602 5-(4-Butoxyphenyl)-2-(p-tolyl)-3H-benzo[e][1,2,4]triazepine CAS No. 444153-13-3

5-(4-Butoxyphenyl)-2-(p-tolyl)-3H-benzo[e][1,2,4]triazepine

Cat. No.: B604602
CAS No.: 444153-13-3
M. Wt: 383.5g/mol
InChI Key: NJIKPDPRWNWROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Butoxyphenyl)-2-(p-tolyl)-3H-benzo[e][1,2,4]triazepine is a nitrogen-rich heterocyclic compound. . This compound features a unique structure that combines a benzo[e][1,2,4]triazepine core with butoxy and tolyl substituents, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Butoxyphenyl)-2-(p-tolyl)-3H-benzo[e][1,2,4]triazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-butoxyaniline with p-tolyl isocyanate, followed by cyclization in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, solvent-free conditions and green chemistry principles are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(4-Butoxyphenyl)-2-(p-tolyl)-3H-benzo[e][1,2,4]triazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

5-(4-Butoxyphenyl)-2-(p-tolyl)-3H-benzo[e][1,2,4]triazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Butoxyphenyl)-2-(p-tolyl)-3H-benzo[e][1,2,4]triazepine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, it can modulate neurotransmitter receptors, making it a potential candidate for treating neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Butoxyphenyl)-2-(p-tolyl)-3H-benzo[e][1,2,4]triazepine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the butoxy and tolyl groups enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development .

Properties

CAS No.

444153-13-3

Molecular Formula

C25H25N3O

Molecular Weight

383.5g/mol

IUPAC Name

5-(4-butoxyphenyl)-2-(4-methylphenyl)-3H-1,3,4-benzotriazepine

InChI

InChI=1S/C25H25N3O/c1-3-4-17-29-21-15-13-19(14-16-21)24-22-7-5-6-8-23(22)26-25(28-27-24)20-11-9-18(2)10-12-20/h5-16H,3-4,17H2,1-2H3,(H,26,28)

InChI Key

NJIKPDPRWNWROV-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NNC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C

Origin of Product

United States

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